molecular formula C21H20Cl2F3NO B13740503 [2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride CAS No. 38644-10-9

[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride

Cat. No.: B13740503
CAS No.: 38644-10-9
M. Wt: 430.3 g/mol
InChI Key: UEJZXLNBNNILAW-UHFFFAOYSA-N
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Description

[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride is a complex organic compound with a molecular formula of C21H20Cl2F3NO. This compound is known for its unique chemical structure, which includes a phenanthrene core substituted with chloro and trifluoromethyl groups, and a piperidinylmethanol moiety. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.

    Introduction of Substituents: The chloro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of Piperidinylmethanol: The piperidinylmethanol moiety is attached via nucleophilic substitution reactions, often using piperidine and formaldehyde as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying molecular recognition and binding.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(trifluoromethyl)phenyl isocyanate: This compound shares a similar phenyl core with chloro and trifluoromethyl substituents but differs in its functional groups.

    2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Similar in structure but with a fluorine substituent instead of chlorine.

    Hexyl isocyanate: While structurally different, it shares some reactivity patterns with the target compound.

Uniqueness

The uniqueness of [2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride lies in its combination of a phenanthrene core with piperidinylmethanol, providing a distinct set of chemical and physical properties. This combination allows for versatile applications across various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

38644-10-9

Molecular Formula

C21H20Cl2F3NO

Molecular Weight

430.3 g/mol

IUPAC Name

[2-chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride

InChI

InChI=1S/C21H19ClF3NO.ClH/c22-14-5-7-15-12(9-14)10-18(20(27)19-3-1-2-8-26-19)16-6-4-13(11-17(15)16)21(23,24)25;/h4-7,9-11,19-20,26-27H,1-3,8H2;1H

InChI Key

UEJZXLNBNNILAW-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(C2=C3C=CC(=CC3=C4C=CC(=CC4=C2)Cl)C(F)(F)F)O.Cl

Origin of Product

United States

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